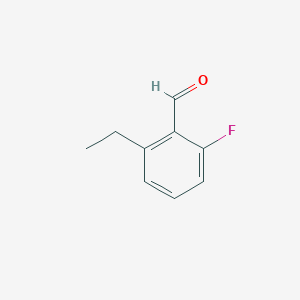

2-エチル-6-フルオロベンズアルデヒド

概要

説明

2-Ethyl-6-fluorobenzaldehyde is an organic compound characterized by a benzene ring substituted with an ethyl group at the second position and a fluorine atom at the sixth position, along with an aldehyde group at the first position. This compound is part of the broader class of fluorobenzaldehydes, which are known for their utility in various chemical syntheses and applications in scientific research.

Synthetic Routes and Reaction Conditions:

Halogen Exchange Reaction: One common method involves a halogen exchange reaction, where a precursor such as 2-ethyl-6-chlorobenzaldehyde undergoes a reaction with a fluoride source, such as potassium fluoride (KF), to replace the chlorine atom with a fluorine atom.

Electrophilic Aromatic Substitution: Another approach is electrophilic aromatic substitution, where an ethyl group is introduced to a fluorobenzene ring using an ethylating agent like ethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: In industrial settings, the production of 2-ethyl-6-fluorobenzaldehyde often involves large-scale halogen exchange reactions or electrophilic aromatic substitution reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Types of Reactions:

Oxidation: 2-Ethyl-6-fluorobenzaldehyde can be oxidized to form 2-ethyl-6-fluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions can occur at the fluorine position, where nucleophiles replace the fluorine atom. For example, using a Grignard reagent like ethylmagnesium bromide (EtMgBr) can lead to the formation of 2-ethyl-6-ethylbenzaldehyde.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, aqueous conditions.

Reduction: NaBH₄, LiAlH₄, in anhydrous ether.

Substitution: Grignard reagents, dry ether, low temperatures.

Major Products Formed:

2-Ethyl-6-fluorobenzoic acid: (from oxidation)

2-Ethyl-6-fluorobenzyl alcohol: (from reduction)

2-Ethyl-6-ethylbenzaldehyde: (from substitution)

科学的研究の応用

2-Ethyl-6-fluorobenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its fluorine atom enhances the stability and reactivity of the compound, making it valuable in the development of new drugs and materials.

Applications in Chemistry:

Synthetic Intermediate: Used in the synthesis of more complex organic molecules.

Fluorination Agent: Utilized to introduce fluorine atoms into other compounds.

Applications in Biology:

Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and diagnostics.

Applications in Medicine:

Drug Development: Acts as a precursor in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.

Applications in Industry:

Agrochemicals: Used in the production of pesticides and herbicides.

Material Science: Incorporated into the development of advanced materials with enhanced properties.

作用機序

Target of Action

2-Ethyl-6-fluorobenzaldehyde is a derivative of fluorobenzaldehyde . Fluorobenzaldehyde is known to be used as a synthetic intermediate .

Mode of Action

Fluorobenzaldehydes, due to the aldehyde group, can be used to make a variety of schiff base compounds through a condensation reaction . Schiff base compounds have been found to exhibit antimicrobial properties .

Biochemical Pathways

The formation of schiff base compounds through a condensation reaction is a known pathway .

Result of Action

Some schiff base compounds derived from fluorobenzaldehydes have been found to exhibit antimicrobial properties .

生化学分析

Biochemical Properties

It is known that fluorobenzaldehyde, a related compound, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .

Cellular Effects

A study on similar xenochemicals showed that 2-fluorobenzaldehyde efficiently intercepts reactive acetaldehyde at the pyruvate decarboxylase . This suggests that 2-Ethyl-6-fluorobenzaldehyde may have similar interactions within cells.

Molecular Mechanism

It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This could provide some insight into the potential molecular mechanisms of 2-Ethyl-6-fluorobenzaldehyde.

類似化合物との比較

2-Fluorobenzaldehyde: Lacks the ethyl group.

2-Ethylbenzaldehyde: Lacks the fluorine atom.

2,6-Difluorobenzaldehyde: Contains two fluorine atoms instead of one.

生物活性

2-Ethyl-6-fluorobenzaldehyde is an aromatic aldehyde characterized by its unique structural features, including an ethyl group and a fluorine atom positioned on the benzene ring. Its molecular formula is with a molecular weight of approximately 168.17 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The presence of the aldehyde functional group makes 2-ethyl-6-fluorobenzaldehyde reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. The fluorine atom enhances the compound's reactivity and binding affinity through electronic effects, which can be critical in enzyme inhibition studies.

Biological Activities

Research indicates that 2-ethyl-6-fluorobenzaldehyde exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : Its ability to interact with biological targets allows it to act as an inhibitor for certain enzymes, which is crucial in drug design.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-ethyl-6-fluorobenzaldehyde against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, 2-ethyl-6-fluorobenzaldehyde was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 5.0 |

| 2-Ethyl-6-fluorobenzaldehyde (50 mg/kg) | 3.0 |

| Standard Drug (Ibuprofen) | 2.5 |

The biological activity of 2-ethyl-6-fluorobenzaldehyde can be attributed to its interaction with key signaling pathways:

- NF-κB Pathway Modulation : This compound may inhibit NF-κB activation, which is crucial for regulating immune responses and inflammation. Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines.

- Enzyme Interaction : The electrophilic nature of the aldehyde group allows for covalent modification of cysteine residues in target enzymes, potentially altering their activity and contributing to its therapeutic effects.

特性

IUPAC Name |

2-ethyl-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPPJBGCNSPUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308595 | |

| Record name | 2-Ethyl-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929022-03-7 | |

| Record name | 2-Ethyl-6-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929022-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。